![molecular formula C16H11N3O3S B3000579 2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one CAS No. 326007-51-6](/img/structure/B3000579.png)
2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives is a topic of interest due to their biological activities. In the context of 2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one, although the exact synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, benzimidazole derivatives with a nitrophenyl group have been synthesized by reacting N-substituted benzimidazolium with aryl halides . Another related compound, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, was synthesized and used as an intermediate for further reactions . These methods typically involve the formation of intermediates that undergo cyclization or substitution reactions to yield the final benzimidazole derivatives.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which can be substituted at various positions to yield different derivatives. The crystal structure of some benzimidazole derivatives has been determined using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the molecule . The presence of nitro groups and other substituents can significantly affect the molecular geometry and, consequently, the biological activity of these compounds.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions depending on their substituents. For example, the presence of a nitro group on the phenyl ring can facilitate electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group . Additionally, the reactivity of the thiadiazole ring in 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole towards nucleophiles has been demonstrated, leading to the formation of thioesters and amides . These reactions are crucial for the synthesis of more complex benzimidazole derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The introduction of nitro groups and other substituents can alter properties such as solubility, melting point, and reactivity. The characterization of these compounds typically involves techniques such as NMR, IR spectroscopy, mass spectrometry, and elemental analysis . These techniques provide information about the functional groups present in the molecule and their chemical environment, which is essential for understanding the properties and potential applications of these compounds.
Scientific Research Applications
Chemical Properties and Reactions
- Reactions with Various Reagents : Britsun et al. (2006) explored the reactions of 2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one and its derivatives with amines, alkylating reagents, and hydrogen peroxide. The presence of an aryl substituent significantly influenced the direction of these reactions (Britsun, Esipenko, & Lozinskii, 2006).
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Ramos Rodríguez et al. (2020) synthesized 2-aryl-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one and conducted a detailed analysis of its crystal structure using X-ray diffraction and density functional theory. The study highlighted specific molecular interactions and the compound's antioxidant activity (Ramos Rodríguez et al., 2020).
Applications in Organic Chemistry
- Synthesis of Derivatives : Britsun et al. (2005) investigated the synthesis and transformations of 2-aryl-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ones. They described methods to form various related compounds, showcasing the versatility of these molecules in organic synthesis (Britsun, Esipenko, Chernega, & Lozinskii, 2005).
Crystallographic Studies
- Crystal Structure Analysis : Yennawar et al. (2015) examined the crystal structures of 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and its ortho isomer, revealing insights into their molecular conformations and hydrogen-bonding interactions (Yennawar, Cali, Xie, & Silverberg, 2015).
Molecular Modeling and Synthesis Techniques
- Molecular Modeling and Synthesis : Karthikeyan et al. (2004) explored the synthesis of 4,9a-diaryl-9,9a-dihydro-1H-[1,4]thiazino[4,3-a][1,3]benzimidazoles, using molecular modeling to understand the structure and properties of these compounds (Karthikeyan, Perumal, & Selvaraj, 2004).
properties
IUPAC Name |
2-(3-nitrophenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-15-9-14(10-4-3-5-11(8-10)19(21)22)23-16-17-12-6-1-2-7-13(12)18(15)16/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRMBNJTHJWGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one |
Citations
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